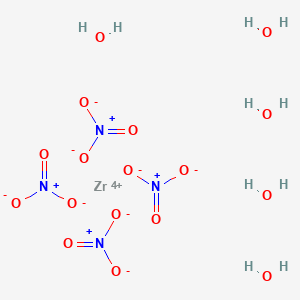

Zirconium nitrate pentahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

zirconium(4+);tetranitrate;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4NO3.5H2O.Zr/c4*2-1(3)4;;;;;;/h;;;;5*1H2;/q4*-1;;;;;;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKDNDQLOWPOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N4O17Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Zirconium nitrate pentahydrate synthesis from zirconium dioxide

An In-depth Technical Guide to the Synthesis of Zirconium Nitrate (B79036) Pentahydrate from Zirconium Dioxide

Introduction

Zirconium nitrate pentahydrate, Zr(NO₃)₄·5H₂O, is an important inorganic compound with diverse applications. It serves as a precursor for the synthesis of other zirconium compounds, including high-purity zirconium dioxide (zirconia), and is utilized as a catalyst in organic synthesis, a preservative, and an analytical standard.[1][2][3] Due to its hygroscopic nature, it can also be employed in humidity sensors.[3] The synthesis of this compound is most commonly achieved by the reaction of a zirconium source with nitric acid. This guide provides a detailed technical overview of the synthesis process starting from zirconium dioxide (ZrO₂), a chemically stable and common zirconium precursor.

Chemical Background and Synthesis Pathways

The direct synthesis of this compound involves the dissolution of zirconium dioxide in nitric acid. However, zirconium dioxide is known for its chemical inertness and high resistance to acids, which can make this a challenging process.[1][4] The dissolution kinetics are influenced by several factors, including temperature, nitric acid concentration, solid-to-liquid ratio, and the surface area of the ZrO₂ powder.[4][5][6] Studies have shown that increasing the temperature significantly enhances the dissolution rate, with an activation energy of 43.3 kJ/mol reported for the process.[4][5][6]

The primary reaction can be summarized as: ZrO₂ + 4HNO₃ + 4H₂O → Zr(NO₃)₄·5H₂O

An alternative, indirect pathway involves converting the highly stable zirconium dioxide into a more reactive intermediate, such as zirconium hydroxide (B78521) (Zr(OH)₄) or zirconium carbonate (ZrCO₃).[7][8][9] These intermediates are more readily dissolved in nitric acid. While this adds steps to the process, it can overcome the slow kinetics of direct ZrO₂ dissolution.

This guide will focus on the direct dissolution method, which is a more straightforward, though potentially slower, route from zirconium dioxide.

Experimental Protocol: Direct Dissolution Method

This protocol details the synthesis of this compound from zirconium dioxide via direct reaction with nitric acid.

Materials and Equipment:

-

Zirconium dioxide (ZrO₂) powder

-

Concentrated nitric acid (HNO₃, 65-70%)

-

Deionized water

-

Glass reactor with a heating mantle and overhead stirrer

-

Reflux condenser

-

Filtration apparatus (e.g., Büchner funnel with vacuum flask)

-

Rotary evaporator or crystallizing dish

-

Desiccator

Procedure:

-

Reaction Setup: In a glass reactor equipped with a stirrer and reflux condenser, add a measured quantity of zirconium dioxide powder.

-

Acid Digestion: Slowly add an excess of concentrated nitric acid to the reactor. The solid-to-liquid ratio should be carefully chosen to ensure complete wetting of the powder.

-

Heating and Dissolution: Heat the mixture to an elevated temperature (e.g., 80-100°C) under constant stirring.[4][5] The reflux condenser will prevent the loss of nitric acid during heating. This digestion step may take several hours due to the low reactivity of ZrO₂. The reaction should be continued until the solid has completely dissolved, resulting in a clear solution.

-

Filtration: After the dissolution is complete, allow the solution to cool to room temperature. If any unreacted solid or impurities are present, filter the solution.

-

Concentration and Crystallization: Evaporate the water and excess nitric acid from the filtrate. This can be done using a rotary evaporator under reduced pressure or by gentle heating in a crystallizing dish in a fume hood. It is critical to avoid temperatures exceeding 100°C, as zirconium nitrate begins to decompose at this temperature.[8][10]

-

Isolation of Crystals: As the solution becomes concentrated, white crystals of this compound will begin to form.[1][2] The crystallization process can be facilitated by cooling the solution.

-

Drying: Isolate the crystals by filtration and dry them under vacuum or in a desiccator over a suitable drying agent. This compound is hygroscopic, so exposure to atmospheric moisture should be minimized.[11]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the synthesis and properties of zirconium nitrate.

| Parameter | Value / Range | Source |

| Reactant | Zirconium Dioxide (ZrO₂) | - |

| Reagent | Nitric Acid (HNO₃) | 65-70% conc. |

| Reaction Temperature | 80 - 100 °C | [4][5] |

| Activation Energy (ZrO₂ Dissolution) | 43.3 kJ/mol | [4][5][6] |

| Product Formula | Zr(NO₃)₄·5H₂O | [1][2] |

| Appearance | White crystalline solid | [2] |

| Decomposition Temperature | 100 °C | [8][10] |

| Solubility | Soluble in water, ethanol | [1][2] |

| Refractive Index (Pentahydrate) | 1.6 | [1][2] |

Process Visualization

The following diagrams illustrate the logical workflow for the synthesis of this compound from zirconium dioxide.

References

- 1. Zirconium nitrate - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. mx-rareearth.com [mx-rareearth.com]

- 4. deswater.com [deswater.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. What is Zirconium nitrate?_Chemicalbook [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Zirconium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 11. This compound | 13986-27-1 | Benchchem [benchchem.com]

Unraveling the Decomposition of Zirconium Nitrate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition mechanism of zirconium nitrate (B79036) pentahydrate [Zr(NO₃)₄·5H₂O]. While the concept of a purely "athermal" decomposition—a reaction occurring without any change in temperature or heat exchange—is not described in the scientific literature for this compound, this document will delve into the well-established thermal decomposition pathway. The process, which is fundamental to the synthesis of various zirconium-based materials, involves a multi-stage transformation culminating in the formation of zirconium dioxide (zirconia, ZrO₂).

The Thermal Decomposition Pathway

The thermal decomposition of zirconium nitrate pentahydrate is a complex process that proceeds through several key stages: dehydration, denitration, and crystallization.[1] The specific intermediate phases and the final crystal structure of the resulting zirconia are highly dependent on factors such as the heating rate and the composition of the surrounding atmosphere.[1]

A generalized pathway for the thermal decomposition can be summarized as follows:

-

Dehydration: The initial stage involves the loss of the five water molecules of hydration. This process typically begins at relatively low temperatures.

-

Denitration: Following dehydration, the nitrate groups begin to decompose, releasing nitrogen oxides (NOx).[2][3][4] This is a critical step in the transformation to the oxide form.

-

Crystallization: As the decomposition proceeds, the amorphous intermediate product begins to crystallize into zirconium dioxide. The crystalline phase of the final zirconia product (e.g., tetragonal or monoclinic) can be influenced by the decomposition conditions.

The overall decomposition reaction can be represented as: Zr(NO₃)₄·5H₂O(s) → ZrO₂(s) + 4NO₂(g) + O₂(g) + 5H₂O(g)

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) is a key technique used to quantitatively study the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, revealing distinct mass loss steps that correspond to the different stages of decomposition.

| Temperature Range (°C) | Mass Loss (%) | Corresponding Event |

| 50 - 200 | ~21% | Loss of water of hydration (Dehydration) |

| 200 - 450 | ~53% | Decomposition of nitrate groups (Denitration) |

| > 450 | Stable | Formation of stable Zirconium Dioxide (ZrO₂) |

| Note: These values are approximate and can vary depending on the experimental conditions such as heating rate and atmosphere. |

Experimental Protocols

The following outlines a general methodology for the characterization of the thermal decomposition of zirconium nitrate pentahdrate.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges and corresponding mass losses for the different stages of thermal decomposition.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).

-

The atmosphere within the furnace is controlled, typically using a continuous flow of an inert gas like nitrogen or argon.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each decomposition step and the corresponding percentage mass loss.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

Methodology:

-

Samples of this compound are heated to various target temperatures corresponding to the different decomposition stages identified by TGA (e.g., 150°C, 300°C, 500°C, 800°C) in a furnace.

-

The samples are held at the target temperature for a specific duration to ensure complete transformation at that stage.

-

After cooling to room temperature, the solid residues are ground into a fine powder.

-

The powdered samples are analyzed using an X-ray diffractometer.

-

The resulting XRD patterns are compared with standard diffraction patterns (e.g., from the ICDD database) to identify the crystalline phases present at each temperature.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the elements in the decomposition products.[1]

Methodology:

-

Solid samples from different decomposition temperatures are introduced into the ultra-high vacuum chamber of an XPS instrument.

-

The sample surface is irradiated with a monochromatic X-ray beam, causing the emission of photoelectrons.

-

The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

The binding energies of the electrons are calculated, which are characteristic of each element and its chemical environment.

-

High-resolution spectra for the Zr, O, and N core levels are acquired to determine their respective chemical states.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of the thermal decomposition of this compound.

Caption: Workflow for characterizing thermal decomposition.

Decomposition Pathway Diagram

The following diagram illustrates the sequential steps involved in the thermal decomposition of this compound.

Caption: Thermal decomposition pathway of Zr(NO₃)₄·5H₂O.

References

An In-depth Technical Guide to the Solubility of Zirconium Nitrate Pentahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zirconium nitrate (B79036) pentahydrate in organic solvents. Due to its role as a versatile Lewis acid catalyst and a precursor in materials science, understanding its behavior in non-aqueous media is crucial for reaction optimization, formulation development, and process design. This document compiles available solubility data, details experimental protocols for solubility determination, and illustrates a key catalytic pathway involving this compound.

Quantitative Solubility Data

Zirconium nitrate pentahydrate, a white hygroscopic crystalline solid, is known to be soluble in polar organic solvents.[1][2][3][4][5][6][7][8] While qualitative descriptions of its solubility in alcohols are frequently cited, specific quantitative data in various organic solvents is not extensively reported in readily available scientific literature. The following table summarizes the qualitative solubility of this compound in common organic solvents based on current knowledge.

| Solvent Class | Solvent Name | Qualitative Solubility | Citation(s) |

| Alcohols | Ethanol | Soluble | [2][3][4][5][6][7][8] |

| Methanol | Soluble | [5] | |

| Amides | Dimethylformamide (DMF) | Mentioned as a solvent in related MOF synthesis | [5] |

Note: The lack of precise quantitative solubility data highlights a knowledge gap and presents an opportunity for further research in this area. The experimental protocols outlined in the subsequent section provide a framework for systematically determining these values.

Experimental Protocols for Solubility Determination

A robust and widely applicable method for determining the solubility of a solid in a liquid is the gravimetric method.[1][9][10] This approach involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Gravimetric Method for Determining the Solubility of this compound in an Organic Solvent

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent (e.g., ethanol) at a given temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (e.g., absolute ethanol, analytical grade)

-

Conical flask with a stopper

-

Thermostatically controlled water bath or incubator

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., syringe with a solvent-resistant membrane filter, 0.45 µm)

-

Pre-weighed glass vials with airtight caps

-

Analytical balance (accurate to ±0.0001 g)

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add a known volume (e.g., 25 mL) of the organic solvent to a conical flask equipped with a magnetic stir bar.

-

Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and allow the solvent to equilibrate.

-

Gradually add an excess amount of this compound to the solvent while stirring continuously. An excess of solid should be visible to ensure saturation.

-

Seal the flask to prevent solvent evaporation and continue stirring for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). Periodically check for the persistence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, stop the stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Attach a solvent-resistant membrane filter to the syringe and filter the solution directly into a pre-weighed, dry glass vial. This step is crucial to remove any undissolved microcrystals.

-

Immediately cap the vial to prevent solvent evaporation.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the uncapped vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-70 °C). The decomposition temperature of the pentahydrate is around 100 °C.[3]

-

Continue drying until a constant mass of the solid residue is achieved. This indicates that all the solvent has been removed.

-

Allow the vial to cool to room temperature in a desiccator before weighing it again to determine the mass of the dry this compound.

-

-

Calculation of Solubility:

-

Mass of the solvent: Subtract the mass of the dry solid and the mass of the empty vial from the initial mass of the vial containing the saturated solution.

-

Solubility: Express the solubility as grams of this compound per 100 grams of solvent or in other desired units (e.g., mol/L).

Solubility ( g/100 g solvent) = (Mass of dry solid / Mass of solvent) x 100

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Zirconium nitrate is an oxidizing agent; avoid contact with flammable materials.

The following diagram illustrates the workflow for this experimental protocol.

Catalytic Role in Organic Synthesis: Synthesis of N-Substituted Pyrroles

While direct signaling pathways in a biological context are not a primary application of this compound, its function as a Lewis acid catalyst in organic synthesis is well-documented and relevant to drug development, where the synthesis of novel heterocyclic compounds is paramount.[2][11][12][13] One notable example is its use in the Paal-Knorr synthesis of N-substituted pyrroles.[11][12]

The proposed mechanism involves the activation of a 1,4-dicarbonyl compound by the zirconium(IV) ion, which acts as a Lewis acid. This activation facilitates the nucleophilic attack by a primary amine, leading to a cascade of reactions that ultimately form the pyrrole (B145914) ring.

The following diagram illustrates the proposed catalytic cycle for the synthesis of N-substituted pyrroles using zirconium nitrate as a catalyst.

This catalytic pathway demonstrates the utility of this compound in constructing complex organic molecules that are often scaffolds in medicinal chemistry. Its solubility in organic solvents is a key parameter for the successful implementation of such synthetic transformations.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Zirconium nitrate - Wikipedia [en.wikipedia.org]

- 3. Zirconium nitrate | N4O12Zr | CID 26251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Zirconium nitrate | 13746-89-9 [chemicalbook.com]

- 5. This compound | 13986-27-1 | Benchchem [benchchem.com]

- 6. Zirconium nitrate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Zirconium Nitrate [drugfuture.com]

- 8. Zirconium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. pharmajournal.net [pharmajournal.net]

- 11. Zirconium nitrate: a reusable water tolerant Lewis acid catalyst for the synthesis of N-substituted pyrroles in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Zirconium nitrate : a reusable water tolerant Lewis acid catalyst for the synthesis of N-substituted pyrroles in aqueous media - RSC Advances (RSC Publishing) DOI:10.1039/C2RA20294H [pubs.rsc.org]

- 13. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis Behavior of Zirconium Nitrate Pentahydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the complex hydrolysis behavior of Zirconium Nitrate (B79036) Pentahydrate (Zr(NO₃)₄·5H₂O) in aqueous environments. Understanding these processes is critical for applications ranging from the synthesis of advanced materials like zirconia-based ceramics and catalysts to the development of zirconium-containing pharmaceuticals and metal-organic frameworks (MOFs). This document details the hydrolysis pathways, influencing factors, quantitative data, and key experimental methodologies.

Introduction: The Chemistry of Aqueous Zirconium

Zirconium (IV) ions, due to their high charge (4+) and small ionic radius, exhibit a strong tendency to hydrolyze in aqueous solutions. When Zirconium Nitrate Pentahydrate dissolves in water, it forms an acidic solution and undergoes extensive hydrolysis and polymerization.[1][2] The resulting chemical species are highly dependent on solution conditions such as pH, temperature, and zirconium concentration.[3] This behavior is fundamental to its role as a precursor in various synthesis techniques, where precise control over hydrolysis is essential to obtain desired products, from nanoparticles to stable metal-organic frameworks.[1]

Hydrolysis Pathways and Species Formation

The hydrolysis of the [Zr(H₂O)ₓ]⁴⁺ cation is a stepwise process involving the deprotonation of coordinated water molecules to form hydroxo- and oxo-bridged species. This leads to a complex equilibrium between various monomeric and polymeric ions.

Monomeric Species

In acidic solutions, a series of mononuclear hydrolysis species can be present.[4][5] The initial steps of hydrolysis involve the formation of:

-

Zr(OH)³⁺

-

Zr(OH)₂²⁺

-

Zr(OH)₃⁺

-

Zr(OH)₄(aq) (neutral species)

Polymeric Species

As the pH increases or the zirconium concentration rises, these monomeric units undergo polymerization (olation and oxolation) to form polynuclear species.[5] The most commonly cited and stable polymeric species is the tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ .[1][5][6] This tetramer is a key structural unit in many zirconium solutions. Other polymeric species, such as Zr₂(OH)₂⁶⁺, have also been identified.[4][5] At lower acidities, extensive aggregation can lead to the formation of even larger octameric species and eventually colloidal particles.[3]

Precipitation

Under conditions of low acidity or upon the addition of a base (e.g., ammonium (B1175870) hydroxide), the hydrolysis process culminates in the precipitation of amorphous zirconium hydroxide (B78521), often represented as Zr(OH)₄ or hydrous zirconia (ZrO₂·nH₂O).[1][2][7]

Below is a diagram illustrating the general hydrolysis pathway.

Factors Influencing Hydrolysis

Effect of pH and Acidity

The pH of the solution is the most critical factor controlling the hydrolysis of zirconium nitrate.[1]

-

High Acidity (e.g., ≥4 M HNO₃): In strongly acidic solutions, the equilibrium is shifted towards the unhydrolyzed Zr⁴⁺ cation, effectively suppressing significant hydrolysis.[1] This is a common strategy to maintain stable zirconium precursor solutions.

-

Low Acidity (e.g., <1 M HNO₃) and Neutral pH: As the acidity decreases (pH increases), hydrolysis becomes significant, leading to the formation of zirconyl species (ZrO²⁺) and the aforementioned polymeric cations.[1] The degree of polymerization generally increases with pH.[5]

-

Basic pH: The addition of a base, such as ammonium hydroxide, drives the hydrolysis to completion, resulting in the precipitation of zirconium hydroxide.[1][2] The properties of the resulting zirconia material can be tuned by the precipitation pH. For instance, precipitation at pH ≤ 6 can lead to products with sorbed nitrate ions, while at pH ≥ 7, products may contain excess ammonium ions.[8]

The following diagram illustrates the relationship between pH and the dominant zirconium species.

References

- 1. This compound | 13986-27-1 | Benchchem [benchchem.com]

- 2. Zirconium nitrate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the Hydrolytic Behavior of Zirconium [research.chalmers.se]

- 5. researchgate.net [researchgate.net]

- 6. A Structural Study of the Nature of Molecular Zirconium Species in Aqueous Solution - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]

- 7. Zirconium(IV) hydroxide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of Zirconium Nitrate Pentahydrate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of Zirconium(IV) nitrate (B79036) pentahydrate (Zr(NO₃)₄·5H₂O) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound as a precursor or in their formulations.

Zirconium nitrate pentahydrate is a highly water-soluble crystalline zirconium source.[1][2] It serves as a precursor for the production of various advanced materials, including nanostructured materials for optical and catalytic applications and hydroxyapatite (B223615) composites for orthopedic uses.[3] A thorough understanding of its vibrational properties through spectroscopic analysis is crucial for quality control, structural elucidation, and monitoring its transformations in chemical processes.

Experimental Protocols

The following sections detail the generalized methodologies for conducting FTIR and Raman spectroscopic analyses on this compound powder samples.

1.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of its functional groups.

A common method for analyzing solid samples is the Attenuated Total Reflectance (ATR) technique, which is suitable for both qualitative and quantitative measurements.[4] Alternatively, samples can be prepared as a mull with Nujol or as a pressed pellet with KBr.

Experimental Setup:

-

Spectrometer: A Fourier-transform infrared spectrometer, such as a PE 1600 FTIR, is typically used.[5]

-

Technique: Attenuated Total Reflectance (ATR) is often employed for solid samples.

-

Spectral Range: The mid-IR range, typically 4000–400 cm⁻¹, is scanned.[6]

-

Sample Preparation: A small amount of the powdered this compound sample is placed directly onto the ATR crystal.

-

Data Acquisition: Spectra are collected, often involving multiple scans to improve the signal-to-noise ratio. A background spectrum is recorded and subtracted from the sample spectrum.

1.2 Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides valuable information about the molecular structure.

Experimental Setup:

-

Spectrometer: A Raman spectrometer, such as a SPEX 1401 Ramalog, is used.[3]

-

Excitation Source: An Argon ion laser with a 514.2 nm exciting line is a common choice.[3]

-

Sample Preparation: The powdered sample of this compound is placed on a suitable holder.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed to generate the Raman spectrum in the Stokes region.[3]

Spectroscopic Data and Interpretation

The vibrational spectra of this compound are characterized by the vibrational modes of the nitrate anions (NO₃⁻), water molecules (H₂O), and the zirconium-oxygen bonds.

2.1 FTIR Spectral Data

The FTIR spectrum is dominated by strong absorptions from the nitrate groups and the water of hydration. The broadness of the O-H stretching band is indicative of hydrogen bonding of varying strengths within the crystal structure.[3][7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference |

| 3700 - 3083 | Strong, Broad | O-H stretching vibrations of H₂O | [3] |

| 1630 | Strong | H-O-H bending mode of H₂O | [3] |

| 1546 | Strong | H-O-H bending mode of H₂O | [3] |

| 1384 | Strong | ν₃ mode of NO₃⁻ | [3] |

| 1033 | Medium | ν₁ mode of NO₃⁻ | [3] |

2.2 Raman Spectral Data

The Raman spectrum provides complementary information, particularly regarding the symmetric vibrations of the nitrate groups. The splitting of the ν₁ mode is a key observation, suggesting the presence of structurally distinct nitrate groups in the crystal lattice.[3][7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference |

| 1047 | Strongest | ν₁ (symmetric stretch) of NO₃⁻ | [3][7] |

| 1030 | Shoulder | ν₁ (symmetric stretch) of NO₃⁻ | [3][7] |

2.3 Interpretation of Vibrational Modes

-

Water of Hydration: The FTIR spectrum shows a very broad and intense band in the 3700-3083 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of water molecules involved in hydrogen bonding.[3] The presence of strong bands at 1630 cm⁻¹ and 1546 cm⁻¹ corresponds to the H-O-H bending modes, suggesting the presence of at least two crystallographically distinct water molecules.[3]

-

Nitrate Groups: The nitrate ion (NO₃⁻) has four fundamental vibrational modes. In the Raman spectrum of this compound, the strong band at 1047 cm⁻¹ with a shoulder at 1030 cm⁻¹ is assigned to the ν₁ symmetric stretching mode.[3] This splitting indicates the presence of two different types of nitrate groups within the structure.[3][7] A strong band is observed in the FTIR spectrum around 1384 cm⁻¹, which is attributed to the ν₃ asymmetric stretching mode of the nitrate group.[3] The coordination of the nitrate groups to the zirconium atom causes a distortion from their ideal D₃h symmetry.[3]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental and analytical processes for the spectroscopic characterization of this compound.

Caption: Experimental workflow for FTIR and Raman characterization.

Caption: Logical workflow for spectral data interpretation.

References

- 1. Zirconium nitrate - Wikipedia [en.wikipedia.org]

- 2. Zirconium nitrate | 13746-89-9 [chemicalbook.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Time-Resolved ATR–FTIR Spectroscopy and Macro ATR–FTIR Spectroscopic Imaging of Inorganic Treatments for Stone Conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Lewis Acid Properties and Catalytic Applications of Zirconium Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Lewis acid properties of zirconium nitrate (B79036) pentahydrate [Zr(NO₃)₄·5H₂O]. It details its role as a versatile and water-tolerant catalyst in various organic syntheses, with a focus on its application in forming heterocyclic compounds crucial for drug development. This document offers structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a research setting.

Introduction to Zirconium Nitrate Pentahydrate

Zirconium nitrate is an inorganic compound that exists in both anhydrous [Zr(NO₃)₄] and pentahydrate forms.[1] The pentahydrate is a white, hygroscopic crystalline solid that is highly soluble in water and alcohol.[2][3][4] Its aqueous solution is acidic, and the addition of a base will precipitate zirconium hydroxide.[2] The core of its chemical reactivity in many organic transformations lies in the Lewis acidic nature of the zirconium(IV) (Zr⁴⁺) center. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. This property makes zirconium compounds, including the nitrate, effective catalysts for a wide range of reactions.[5]

Zirconium-based catalysts are gaining prominence due to their low toxicity, affordability, high catalytic activity, and strong coordination ability.[5][6] Zirconium nitrate, in particular, serves as a convenient and often water-tolerant source of the Zr⁴⁺ Lewis acid, making it a valuable tool in green and sustainable chemistry.[7]

Table 1: Physicochemical Properties of Zirconium Nitrate

| Property | Value |

|---|---|

| CAS Number | 13746-89-9[2][4] |

| Chemical Formula | Zr(NO₃)₄ (anhydrous), Zr(NO₃)₄·5H₂O (pentahydrate)[2] |

| Molar Mass | 339.24 g/mol (anhydrous)[2] |

| Appearance | White hygroscopic crystals or plates[2][4] |

| Melting Point | 58.5 °C (decomposes at 100 °C)[2] |

| Solubility | Very soluble in water and alcohol[2][3][4] |

The Foundation of Lewis Acidity

The Lewis acid character of zirconium nitrate stems from the high positive charge and empty d-orbitals of the central Zr⁴⁺ ion, which can readily accept electron pairs from donor molecules (Lewis bases). In organic reactions, this typically involves the coordination of the zirconium ion to an electronegative atom, such as the oxygen of a carbonyl group. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Thermal treatment of zirconium nitrate can enhance its catalytic activity by generating coordinatively unsaturated zirconium sites, which are more potent Lewis acids.[8] Furthermore, zirconium nitrate is a crucial precursor for synthesizing zirconium dioxide (zirconia, ZrO₂), a highly stable and important solid acid catalyst.[3][8] The decomposition of the nitrate upon heating yields zirconia with stable Lewis acid-base pairs (Zr⁴⁺-O²⁻) on its surface, which are critical for various catalytic processes.[8]

Caption: General mechanism of Zr⁴⁺ Lewis acid catalysis.

Catalytic Applications in Organic Synthesis

Zirconium nitrate has proven to be an effective catalyst for several important organic transformations. Its utility is often highlighted in reactions performed in aqueous media, underscoring its environmental benefits.

Zirconium nitrate acts as a reusable and water-tolerant Lewis acid catalyst for the synthesis of N-substituted pyrroles.[7] It facilitates the condensation reaction between compounds like 4-hydroxyproline (B1632879) and isatin (B1672199) derivatives in aqueous media, leading to high yields and short reaction times.[7] This application is significant as the pyrrole (B145914) motif is a common scaffold in pharmaceuticals. The catalyst can often be recovered from the aqueous solution and reused, adding to the process's efficiency.[8]

The Pechmann reaction, the condensation of a phenol (B47542) with a β-ketoester, is a cornerstone for synthesizing coumarins, a class of compounds with diverse biological activities, including anti-HIV, antimicrobial, and antitumor properties.[9] While strong mineral acids are traditionally used, heterogeneous solid acid catalysts are preferred for their environmental benignity and reusability.[10]

Zirconium compounds, particularly zirconia (ZrO₂) often derived from zirconium nitrate, are excellent catalysts for this reaction.[9][10] Zirconia-based mixed oxides, such as ZrO₂-TiO₂, have demonstrated superior catalytic performance in the Pechmann condensation, even under solvent-free conditions at room temperature.[10][11] The Lewis acidic sites on the zirconia surface are crucial for activating the carbonyl group of the β-ketoester, thereby facilitating the key steps of the reaction. Other zirconium-based Lewis acids like ZrCl₄ have also been successfully employed, further establishing the role of the Zr⁴⁺ center.[9][12][13]

Table 2: Performance of Zirconia-Based Catalysts in the Pechmann Reaction of Resorcinol (B1680541) and Ethyl Acetoacetate (B1235776)

| Catalyst | Temperature (°C) | Condition | Reaction Rate (g mol⁻¹ min⁻¹) | Product Yield | Reference |

|---|---|---|---|---|---|

| ZrO₂-TiO₂ | Room Temp. | Solvent-Free | 1.7 x 10⁻³ | Good | [10][11] |

| ZrO₂-TiO₂ | 60 | Ethanol (B145695) | 1.7 x 10⁻² | Good | [10][11] |

| ZrO₂-TiO₂ | 60 | Toluene | 5.6 x 10⁻³ | Good | [10][11] |

| ZrO₂-ZnO | Room Temp. | Solvent-Free | Lower than ZrO₂-TiO₂ | Moderate | [10][11] |

| No Catalyst | 80 | - | No product formed | 0% |[10] |

The utility of zirconium nitrate extends to other reactions:

-

Nitration: Anhydrous zirconium nitrate can perform unusual nitrations of aromatic compounds like pyridine (B92270) and quinoline.[2][3][8]

-

Epoxide Ring-Opening: It can catalyze the regioselective ring-opening of epoxides.[8]

-

Precursor for Advanced Catalysts: It is a key starting material for preparing zirconia-based catalysts used in hydrogenation, Meerwein–Ponndorf–Verley reductions, and amidation reactions.[8][14][15]

Caption: Role of Zirconium Nitrate as a catalyst precursor.

Experimental Protocols

The following provides a generalized methodology for a typical application of a zirconium-derived catalyst in organic synthesis.

Objective: To synthesize 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate using a zirconia-based solid acid catalyst prepared from zirconium nitrate.

1. Catalyst Preparation (e.g., ZrO₂-ZnO):

-

Prepare equimolar aqueous solutions of zinc nitrate and zirconium nitrate.[10]

-

Mix the solutions and increase the pH to >11 by the dropwise addition of 0.1 M NaOH solution with constant stirring.[10]

-

Continue stirring the resulting suspension for 24 hours at 50 °C.[10]

-

Collect the precipitate by centrifugation, wash thoroughly with ethanol and then a 1:1 mixture of water and ethanol.[10]

-

Dry the solid precipitate in an oven at 50 °C for 24 hours to obtain the ZrO₂-ZnO catalyst.[10] The final active catalyst is typically obtained after calcination at higher temperatures.

2. Reaction Procedure:

-

In a three-neck round-bottom flask, combine resorcinol (1 molar equivalent) and ethyl acetoacetate (2 molar equivalents).[10]

-

Add the prepared zirconia-based catalyst (e.g., 50 mg for a lab-scale reaction).[10]

-

The reaction can be conducted under solvent-free conditions.[10][11]

-

Stir the mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Product Isolation and Purification:

-

Upon completion, pour the reaction mixture into crushed ice and stir for 15-20 minutes to precipitate the crude product.[9]

-

Collect the solid product by vacuum filtration and wash it with ice-cold water.[9]

-

Recrystallize the crude product from a suitable solvent, such as hot ethanol, to afford the pure coumarin (B35378) derivative.[9]

-

Characterize the final product using standard analytical techniques (Melting Point, FT-IR, ¹H NMR).

Caption: Workflow for zirconia-catalyzed coumarin synthesis.

Conclusion

This compound is a valuable and multifaceted reagent for chemical researchers. Its primary utility lies in its function as a precursor to the catalytically active Zr⁴⁺ Lewis acid. It enables a variety of important organic reactions, often under mild and environmentally friendly conditions, including in aqueous media or solvent-free systems. Its role in synthesizing heterocyclic scaffolds like pyrroles and coumarins makes it particularly relevant to professionals in medicinal chemistry and drug development. The ability to generate robust, reusable solid acid catalysts like zirconia further enhances its appeal for sustainable industrial applications. Future research will likely continue to explore the scope of zirconium-catalyzed reactions and the development of novel, highly active catalytic systems derived from this accessible precursor.

References

- 1. ZIRCONIUM NITRATE (ZIRCONYL) [chembk.com]

- 2. Zirconium nitrate - Wikipedia [en.wikipedia.org]

- 3. Zirconium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 4. Zirconium Nitrate [drugfuture.com]

- 5. alfachemic.com [alfachemic.com]

- 6. researchgate.net [researchgate.net]

- 7. Zirconium nitrate: a reusable water tolerant Lewis acid catalyst for the synthesis of N-substituted pyrroles in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. This compound | 13986-27-1 | Benchchem [benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Zirconia-based catalyst for the one-pot synthesis of coumarin through Pechmann reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zirconia-based catalyst for the one-pot synthesis of coumarin through Pechmann reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pechmann Reaction Promoted by Boron Trifluoride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Lewis acidity quantification and catalytic activity of Ti, Zr and Al-supported mesoporous silica - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Green Synthesis Routes Involving Zirconium Nitrate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and environmentally friendly chemical processes has driven significant research into green synthesis methodologies for nanomaterials. In the realm of zirconium compounds, traditional synthesis routes often involve hazardous chemicals, high energy consumption, and the generation of toxic byproducts. This technical guide provides an in-depth overview of green synthesis routes that utilize zirconium nitrate (B79036) pentahydrate as a precursor, primarily focusing on the bio-inspired synthesis of zirconium dioxide (ZrO₂) nanoparticles. These methods offer a more sustainable alternative by employing natural resources like plant extracts, which act as reducing and capping agents, thereby minimizing the environmental footprint.

Principles of Green Synthesis with Zirconium Nitrate Pentahydrate

The core principle of the green synthesis of zirconia nanoparticles from this compound lies in the utilization of phytochemicals present in plant extracts.[1][2][3] These biomolecules, including flavonoids, polyphenols, alkaloids, and proteins, serve a dual purpose:

-

Reduction: They facilitate the conversion of zirconium ions (from the nitrate precursor) into zirconium oxide.

-

Capping and Stabilization: They adsorb onto the surface of the newly formed nanoparticles, preventing agglomeration and controlling their size and morphology.[4]

This biological approach eliminates the need for harsh chemical reducing agents and toxic solvents, often replacing them with water as a benign reaction medium. The general process involves the mixing of an aqueous solution of zirconium nitrate (or its derivative, zirconyl nitrate) with a plant extract, followed by a controlled reaction, precipitation, and subsequent calcination to obtain crystalline zirconia nanoparticles.[1]

Comparative Analysis of Green Synthesis Methods

The choice of plant extract and reaction conditions significantly influences the physicochemical properties of the synthesized zirconia nanoparticles. The following table summarizes quantitative data from various studies employing different plant-based methods.

| Plant Extract Source | Zirconium Precursor | Reaction Conditions | Particle Size (nm) | Morphology | Crystal Phase | Reference |

| Acalypha indica Leaf | Zirconyl Nitrate Octahydrate | 80°C for 2 hours | 20-100 | - | Monoclinic | [5] |

| Toddalia asiatica Leaf | Zirconyl Oxychloride | - | 15-30 | Aggregated Spherical | Tetragonal & Monoclinic | [4] |

| Guettarda speciosa Leaf | - | - | 6-9 | Spherical | Tetragonal | [6] |

| Thyme Plant | - | - | 18.70 (SEM), 45.11 (AFM) | Small Clusters, Spherical | - | [7] |

| Curcuma longa | - | - | ~35 | - | Tetragonal | [8] |

| Ginger & Garlic | Zirconium Nitrate | - | Varied | Spherical, Triangular, Irregular | - | [9] |

| Sargassum wightii | Zirconyl Nitrate Hydrate (B1144303) | Grinding and Calcination at 400°C | ~5 | Spherical | - | [10] |

Note: The table highlights the diversity in resulting nanoparticle characteristics based on the biological source and underscores the importance of process optimization for specific applications.

Experimental Protocols

Green Synthesis of ZrO₂ Nanoparticles using Acalypha indica Leaf Extract

This protocol details a straightforward method for synthesizing zirconia nanoparticles using a readily available plant extract.

a. Preparation of Acalypha indica Leaf Extract:

-

Collect fresh leaves of Acalypha indica and wash them thoroughly with deionized water.

-

Sun-dry the leaves for several days and then grind them into a fine powder.

-

Boil 20g of the leaf powder in 200ml of deionized water for 30 minutes.

-

Filter the extract using Whatman No. 1 filter paper and store the filtrate at 4°C.

b. Synthesis of ZrO₂ Nanoparticles:

-

Prepare a 0.1M aqueous solution of zirconyl nitrate octahydrate.

-

To 50ml of the zirconyl nitrate solution, add 10ml of the prepared Acalypha indica leaf extract.

-

Stir the mixture at 80°C for 2 hours.

-

Allow the solution to stand undisturbed for several days until nanoparticle formation is observed.

-

Evaporate the resulting solution in a vacuum oven at 200°C for 2 hours to obtain the final ZrO₂ nanoparticles.[5]

Mechanochemical-Assisted Green Synthesis using Sargassum wightii Extract

This method represents a rapid and solvent-minimal approach to nanoparticle synthesis.

a. Preparation of Sargassum wightii Extract:

-

Obtain and clean the seaweed Sargassum wightii.

-

Prepare an aqueous extract from the seaweed biomass.

b. Synthesis of ZrO₂ Nanoparticles:

-

Grind zirconyl nitrate hydrate with the Sargassum wightii extract for 20 minutes.

-

Calcinate the resulting mixture at 400°C to yield zirconia nanoparticles.[10]

Visualization of Workflows and Mechanisms

To further elucidate the experimental processes and underlying mechanisms, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for the green synthesis of ZrO₂ nanoparticles using Acalypha indica extract.

Caption: Workflow for the mechanochemical-assisted green synthesis of ZrO₂ nanoparticles.

Caption: Proposed mechanism for plant extract-mediated synthesis of zirconia nanoparticles.

Conclusion

The green synthesis routes involving this compound as a precursor offer a promising and sustainable avenue for the production of zirconium dioxide nanoparticles. These methods are not only environmentally benign but also cost-effective and scalable. The resulting nanoparticles exhibit a range of physicochemical properties that can be tuned by varying the plant extract and reaction conditions, opening up possibilities for their application in diverse fields, including catalysis, biomedical imaging, and drug delivery. Further research is warranted to elucidate the precise mechanisms of nanoparticle formation for different plant systems and to standardize protocols for reproducible, large-scale production.

References

- 1. ijcrt.org [ijcrt.org]

- 2. jchemrev.com [jchemrev.com]

- 3. jchemrev.com [jchemrev.com]

- 4. mdpi.com [mdpi.com]

- 5. ijeas.org [ijeas.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 8. scispace.com [scispace.com]

- 9. Green synthesis and characterization of zirconium nanoparticlefor dental implant applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Green synthesis of ZrO2 nanoparticles and nanocomposites for biomedical and environmental applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Zirconium Nitrate Pentahydrate: Precursor Chemistry and Speciation in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium nitrate (B79036) pentahydrate, Zr(NO₃)₄·5H₂O, is a key precursor in the synthesis of advanced zirconium-based materials, including high-quality zirconia (ZrO₂) ceramics, catalysts, and metal-organic frameworks (MOFs).[1] Its utility stems from its high solubility in water and alcohols, making it amenable to a variety of wet-chemical synthesis routes.[2][3] However, the aqueous chemistry of zirconium(IV) is complex, characterized by extensive hydrolysis and polymerization, which significantly influences the properties of the final material.[4] A thorough understanding of the speciation of zirconium nitrate in solution is therefore critical for controlling the synthesis and achieving desired material characteristics. This guide provides a detailed overview of the aqueous chemistry of zirconium nitrate pentahydrate, focusing on its hydrolysis, speciation, and the experimental techniques used for its characterization.

Core Chemistry in Aqueous Solution

When dissolved in water, this compound produces an acidic solution.[2] The high positive charge and small ionic radius of the Zr⁴⁺ ion make it highly susceptible to hydrolysis, a process where water molecules coordinate to the metal ion and subsequently deprotonate. This leads to the formation of a variety of monomeric and polymeric hydroxo- and oxo-species.[4]

Hydrolysis and Polymerization

The speciation of zirconium in aqueous solution is strongly dependent on factors such as pH, concentration, temperature, and aging time.[4][5]

-

In strongly acidic solutions (e.g., ≥4 M HNO₃) , the mononuclear Zr⁴⁺ ion is the predominant species.[4]

-

As the pH increases , hydrolysis occurs, leading to the formation of monomeric species such as [Zr(OH)]³⁺, [Zr(OH)₂]²⁺, [Zr(OH)₃]⁺, and neutral Zr(OH)₄.[4][6]

-

With increasing zirconium concentration and pH , these monomeric species undergo polymerization through olation (formation of M-OH-M bridges) and oxolation (formation of M-O-M bridges) to form polynuclear species.[5] The most prominent of these is the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ .[4][5] This species is a common building block in the further condensation and precipitation of hydrous zirconia.[5][7]

The general hydrolysis and polymerization pathway can be visualized as follows:

Zirconium Speciation Overview

The distribution of zirconium species as a function of pH is complex. At very low pH, the free aquated Zr⁴⁺ ion dominates. As the pH rises, a series of mononuclear and polynuclear hydroxo complexes form. The tetrameric species, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, is particularly stable over a range of acidic conditions.[5][7] At near-neutral and higher pH values, precipitation of amorphous zirconium hydroxide, Zr(OH)₄, or hydrous zirconia, ZrO₂·nH₂O, occurs.[8][9]

A simplified logical flow of speciation with increasing pH can be represented as:

Quantitative Data on Zirconium Speciation

The equilibrium between different zirconium species can be described by hydrolysis constants. These constants are essential for predictive modeling of zirconium behavior in solution.

Hydrolysis Constants

The formation of various hydrolyzed zirconium species can be represented by the following general equation:

xZr⁴⁺ + yH₂O ⇌ [Zrₓ(OH)ᵧ]⁽⁴ˣ⁻ʸ⁾⁺ + yH⁺

The stability constants (β) are a measure of the equilibrium concentration of these species.

| Species | Log β | Conditions | Reference |

| [Zr(OH)]³⁺ | -0.3 | 1 M (H,Na)ClO₄, 25 °C | [6] |

| [Zr(OH)₂]²⁺ | -1.1 | 1 M (H,Na)ClO₄, 25 °C | [6] |

| [Zr(OH)₃]⁺ | -2.6 | 1 M (H,Na)ClO₄, 25 °C | [6] |

| [Zr(OH)₄]⁰ | -4.8 | 1 M (H,Na)ClO₄, 25 °C | [6] |

| [Zr₂(OH)₄]⁴⁺ | -1.8 | 1 M (H,Na)ClO₄, 25 °C | [6] |

| [Zr₄(OH)₈]⁸⁺ | -4.6 | 1 M (H,Na)ClO₄, 25 °C | [6] |

Note: These values can vary with ionic strength, temperature, and the specific counter-ions present.

Structural Data of the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ Tetramer

Computational studies and experimental data have provided detailed structural information about the dominant tetrameric species.

| Parameter | Value | Method | Reference |

| Zr Coordination Number | 8 | DFT Calculations | |

| Zr-Zr distance | ~3.5 Å | EXAFS | [10] |

| Zr-O (bridging OH) distance | ~2.14 Å | EXAFS | [10] |

| Zr-O (coordinated H₂O) distance | ~2.26 Å | EXAFS | [10] |

Experimental Protocols for Characterization

Several analytical techniques are employed to study the speciation of zirconium nitrate in solution.

Potentiometric Titration

Potentiometric titration is used to determine the hydrolysis constants of zirconium species.

Objective: To measure the formation of hydroxo complexes by monitoring the change in pH upon addition of a base.

Methodology:

-

Solution Preparation: Prepare a solution of zirconium nitrate of known concentration in a supporting electrolyte (e.g., 1 M NaClO₄) to maintain constant ionic strength. Acidify the solution with a known amount of a strong acid (e.g., HClO₄) to suppress initial hydrolysis.

-

Titration: Titrate the solution with a standardized, carbonate-free strong base solution (e.g., NaOH).

-

Data Acquisition: Record the potential (or pH) of the solution as a function of the volume of titrant added.

-

Data Analysis: The titration data is analyzed using computer programs to calculate the stability constants of the various zirconium hydroxo species present at equilibrium.[4][6]

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of molecules and can be used to identify the different species in solution.

Objective: To identify the coordination environment of the nitrate ions and the presence of Zr-O bonds in hydrolyzed species.

Methodology:

-

Sample Preparation: Prepare aqueous solutions of zirconium nitrate at various concentrations and pH values.[11]

-

Instrumentation: Use a Raman spectrometer equipped with a laser source (e.g., 532 nm).[11]

-

Data Acquisition: Acquire Raman spectra of the solutions. The characteristic vibrational bands for free nitrate ions (around 1045-1049 cm⁻¹), coordinated nitrate ions, and Zr-O vibrations in polynuclear species (bands at ~430 cm⁻¹ for condensed species and ~450 cm⁻¹ for the tetrameric form) are monitored.[2][12]

-

Spectral Analysis: Analyze the position and intensity of the Raman bands to deduce the relative amounts of different species.[11]

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

EXAFS is a powerful technique for determining the local atomic structure around the zirconium atoms.

Objective: To determine the coordination number, bond distances, and types of neighboring atoms around the Zr(IV) ion.[13]

Methodology:

-

Sample Preparation: Prepare solutions of zirconium nitrate with varying compositions (concentration, pH).

-

Data Acquisition: Collect X-ray absorption spectra at the Zr K-edge using a synchrotron radiation source.[14]

-

Data Analysis: The EXAFS region of the spectrum is analyzed to extract information about the local environment of the zirconium atoms, such as Zr-O and Zr-Zr bond distances and coordination numbers.[13][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁷O NMR, can provide insights into the different oxygen environments in the solution.

Objective: To distinguish between coordinated water molecules, bridging hydroxyl groups, and free water.[16][17]

Methodology:

-

Sample Preparation: Prepare ¹⁷O-enriched solutions of zirconium nitrate.

-

Data Acquisition: Acquire ¹⁷O NMR spectra.[17]

-

Spectral Analysis: The chemical shifts of the different oxygen signals provide information about their chemical environment and coordination to the zirconium center.[16][18]

Application in Materials Synthesis

The solution chemistry of zirconium nitrate is fundamental to its use as a precursor in materials synthesis.

Sol-Gel Synthesis

The sol-gel process is a versatile method for producing zirconia-based materials.[19][20][21]

Workflow:

-

Hydrolysis: The zirconium nitrate precursor is hydrolyzed, often in the presence of a catalyst (acid or base), to form a colloidal suspension (sol).

-

Condensation: The hydrolyzed species undergo condensation (olation and oxolation) to form a three-dimensional network (gel).

-

Aging: The gel is aged to strengthen the network.

-

Drying: The solvent is removed from the gel to obtain a xerogel or aerogel.

-

Calcination: The dried gel is heat-treated to remove residual organics and crystallize the zirconia.[19][20][22]

Thermal Decomposition

Heating this compound leads to its decomposition to form zirconia.[3][23] The decomposition process occurs in several stages, as can be determined by thermogravimetric analysis (TGA) coupled with mass spectrometry (MS).[24][25][26]

Decomposition Pathway:

-

Dehydration: Loss of water molecules of hydration.[24]

-

Denitration: Decomposition of the nitrate groups, releasing nitrogen oxides (NOₓ).[24]

-

Formation of Intermediates: Formation of zirconyl nitrate and other oxynitrate species.

-

Crystallization: Formation of crystalline zirconia (ZrO₂).

Conclusion

The aqueous chemistry of this compound is dominated by hydrolysis and polymerization, leading to a complex array of monomeric and polynuclear species. The formation of these species, particularly the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer, is highly dependent on solution conditions such as pH and concentration. A thorough understanding and control of this solution chemistry are paramount for the successful synthesis of zirconium-based materials with tailored properties. The experimental techniques outlined in this guide provide the necessary tools for researchers to probe and manipulate the speciation of zirconium nitrate in solution, enabling the rational design and synthesis of advanced materials for a wide range of applications.

References

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Studies on the Hydrolytic Behavior of Zirconium [research.chalmers.se]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Probing Ce- and Zr-Fumarate Metal–Organic Framework Formation in Aqueous Solutions with In Situ Raman Spectroscopy and Synchrotron X-ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. thesis.unipd.it [thesis.unipd.it]

- 16. 17O NMR spectroscopy of crystalline microporous materials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. University of Ottawa NMR Facility Blog: 17O NMR [u-of-o-nmr-facility.blogspot.com]

- 18. 17O NMR spectroscopy of crystalline microporous materials - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. malayajournal.org [malayajournal.org]

- 20. e3s-conferences.org [e3s-conferences.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Zirconium nitrate - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermogravimetric Analysis of Zirconium Nitrate Pentahydrate Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zirconium nitrate (B79036) pentahydrate (Zr(NO₃)₄·5H₂O) as characterized by thermogravimetric analysis (TGA). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize thermal analysis techniques for material characterization.

Introduction

Zirconium nitrate pentahydrate is a key precursor in the synthesis of various zirconium-based materials, including zirconia (ZrO₂), which has widespread applications in ceramics, catalysis, and pharmaceuticals. Understanding its thermal decomposition behavior is crucial for controlling the properties of the final product. Thermogravimetric analysis is a fundamental technique used to monitor the mass change of a substance as a function of temperature or time, providing critical insights into its thermal stability and decomposition pathway.

Experimental Protocols

A typical experimental setup for the thermogravimetric analysis of this compound involves the following protocol. The specifics can be adapted based on the analytical objectives and the available instrumentation.

Instrumentation:

-

Thermogravimetric Analyzer: A standard TGA instrument capable of controlled heating in a defined atmosphere.

-

Sample Pans: Alumina or platinum crucibles are commonly used.

-

Purge Gas: High-purity nitrogen or air is typically used to control the atmosphere.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into the TGA sample pan.

-

Instrument Setup: The TGA is purged with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass change vs. temperature).

Data Presentation: Quantitative Analysis of Decomposition

The thermal decomposition of this compound occurs in multiple, distinct stages. The following table summarizes the quantitative data synthesized from various studies on the thermal analysis of zirconium nitrate and related hydrated zirconium salts. It is important to note that the exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmospheric composition.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Intermediate/Final Product |

| Stage 1: Dehydration | 50 - 200 | ~21 | H₂O | Anhydrous Zirconium Nitrate (Zr(NO₃)₄) |

| Stage 2: Denitration | 200 - 400 | ~53 | NO₂, O₂ | Zirconyl Nitrate (ZrO(NO₃)₂) |

| Stage 3: Final Decomposition | 400 - 600 | ~10 | NO₂, O₂ | Amorphous Zirconia (ZrO₂) |

| Crystallization | > 600 | - | - | Crystalline Zirconia (t-ZrO₂) |

Visualization of Experimental Workflow and Decomposition Pathway

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Discussion of Decomposition Pathway

The thermal decomposition of this compound is a multi-step process:

-

Dehydration: The initial mass loss observed between approximately 50 °C and 200 °C corresponds to the removal of the five water molecules of hydration. This process results in the formation of anhydrous zirconium nitrate.

-

Denitration and Formation of Zirconyl Nitrate: Following dehydration, the anhydrous zirconium nitrate begins to decompose in the temperature range of 200 °C to 400 °C. This stage involves the loss of nitrate groups in the form of nitrogen dioxide (NO₂) and oxygen (O₂), leading to the formation of an intermediate species, zirconyl nitrate (ZrO(NO₃)₂).

-

Final Decomposition to Zirconia: As the temperature increases further, from 400 °C to 600 °C, the zirconyl nitrate undergoes complete decomposition. The remaining nitrate groups are expelled, yielding amorphous zirconium dioxide (ZrO₂) as the solid product.

-

Crystallization: Above 600 °C, a phase transition occurs where the amorphous zirconia crystallizes. The final product is typically the metastable tetragonal phase of zirconia (t-ZrO₂). The transformation to the thermodynamically stable monoclinic phase (m-ZrO₂) usually occurs at higher temperatures.

Conclusion

The thermogravimetric analysis of this compound reveals a complex, multi-stage decomposition process involving dehydration, denitration, and the formation of intermediate species before the final production of zirconium dioxide. A thorough understanding of these decomposition steps, as outlined in this guide, is essential for the controlled synthesis of zirconium-based materials with desired properties. The provided data and diagrams serve as a foundational reference for researchers and professionals working in this field.

Methodological & Application

Application Notes and Protocols for Zirconia Nanoparticle Synthesis via Sol-Gel Method Using Zirconium Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconia (ZrO₂) nanoparticles are of significant interest in various scientific and industrial fields, including drug delivery, due to their biocompatibility, high thermal stability, and mechanical strength. The sol-gel method offers a versatile and cost-effective approach for synthesizing zirconia nanoparticles with controlled particle size and morphology. This document provides detailed application notes and experimental protocols for the synthesis of zirconia nanoparticles using zirconium nitrate (B79036) pentahydrate as the precursor via the sol-gel method.

Principle of the Sol-Gel Process

The sol-gel process for synthesizing zirconia nanoparticles from zirconium nitrate pentahydrate involves two primary chemical reactions: hydrolysis and condensation. In an aqueous solution, the zirconium salt undergoes hydrolysis, where the zirconium ions react with water to form zirconium hydroxide (B78521). This is followed by a condensation reaction, where the zirconium hydroxide molecules polymerize to form a three-dimensional network, resulting in a gel. Subsequent aging, drying, and calcination of the gel lead to the formation of crystalline zirconia nanoparticles. The reaction conditions, such as pH, temperature, and precursor concentration, play a crucial role in determining the final properties of the nanoparticles.

Experimental Protocols

This section outlines a detailed protocol for the synthesis of zirconia nanoparticles using this compound as the precursor and a base as the precipitating agent in a sol-gel process.

Materials and Equipment

-

This compound (Zr(NO₃)₄·5H₂O)

-

Sodium hydroxide (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH)

-

Deionized water

-

Magnetic stirrer with heating plate

-

pH meter

-

Beakers and other standard laboratory glassware

-

Centrifuge

-

Oven

-

Muffle furnace

Synthesis Protocol

-

Preparation of Zirconium Nitrate Solution: Dissolve a specific molar concentration of this compound in deionized water with vigorous stirring to ensure complete dissolution.

-

Hydrolysis and Gel Formation: While continuously stirring the zirconium nitrate solution, slowly add a solution of sodium hydroxide or ammonium hydroxide dropwise. This will initiate the hydrolysis and condensation reactions, leading to the formation of a white precipitate of zirconium hydroxide. Monitor the pH of the solution and continue adding the base until the desired pH for gelation is reached (typically around pH 9-10).

-

Aging of the Gel: Once the gel has formed, continue stirring for a specified period (e.g., 1-2 hours) at room temperature or a slightly elevated temperature to allow for the completion of the condensation process and the aging of the gel.

-

Washing and Separation: After aging, the gel is separated from the solution by centrifugation. The collected gel is then washed multiple times with deionized water and ethanol to remove any unreacted precursors and by-products.

-

Drying: The washed gel is dried in an oven at a temperature typically between 80°C and 120°C for several hours to remove the solvent.

-

Calcination: The dried powder is then calcined in a muffle furnace at a specific temperature (e.g., 500-800°C) for a set duration. The calcination step is crucial for the crystallization of the zirconia nanoparticles and the removal of any remaining organic residues. The heating and cooling rates during calcination can also influence the final particle characteristics.

Quantitative Data Summary

The following tables summarize the typical experimental parameters and the resulting characteristics of zirconia nanoparticles synthesized via the sol-gel method using different zirconium precursors. While specific data for this compound is limited in the literature, these tables provide a comparative overview.

Table 1: Experimental Parameters for Zirconia Nanoparticle Synthesis via Sol-Gel Method

| Precursor | Gelling Agent | pH | Aging Time (h) | Drying Temp. (°C) | Calcination Temp. (°C) | Reference |

| Zirconium(IV) propoxide | Nitric Acid | 3-5 | 24 | 100 | 400-600 | General Protocol |

| Zirconium Oxychloride | Ammonium Hydroxide | 9 | 12 | 100 | 700 | [1] |

Table 2: Physicochemical Properties of Zirconia Nanoparticles Synthesized via Sol-Gel Method

| Precursor | Average Particle Size (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) | Crystalline Phase | Reference |

| Zirconium(IV) propoxide | 10-30 | 50-150 | 0.1-0.3 | Tetragonal/Monoclinic | General Protocol |

| Zirconium Oxychloride | 34.49 - 58.74 | 102.14 - 173.97 | - | Monoclinic/Tetragonal | [1] |

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the sol-gel synthesis of zirconia nanoparticles from this compound.

Caption: A flowchart of the sol-gel synthesis of zirconia nanoparticles.

Sol-Gel Reaction Pathway

The diagram below outlines the key chemical transformations occurring during the sol-gel synthesis of zirconia nanoparticles from this compound.

Caption: The hydrolysis, condensation, and calcination steps in the sol-gel process.

Conclusion

The sol-gel method using this compound provides a viable route for the synthesis of zirconia nanoparticles. The experimental parameters, particularly pH and calcination temperature, are critical in controlling the particle size, crystal phase, and surface area of the final product. The protocols and data presented in this document serve as a valuable resource for researchers and professionals in the field of materials science and drug development for the tailored synthesis of zirconia nanoparticles for their specific applications. Further optimization of the process parameters may be required to achieve desired nanoparticle characteristics for specific applications.

References

Application Notes and Protocol for Preparing Zirconium Nitrate Pentahydrate Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of Zirconium Nitrate (B79036) Pentahydrate (Zr(NO₃)₄·5H₂O). It includes information on the material's properties, safety and handling, and step-by-step procedures for preparing both aqueous and stabilized acidic stock solutions.

Introduction

Zirconium nitrate pentahydrate is a water-soluble, white crystalline solid frequently used as a precursor for the synthesis of zirconium-containing materials, such as zirconia (ZrO₂) nanoparticles, catalysts, and metal-organic frameworks (MOFs).[1][2] It also serves as a Lewis acid catalyst in organic synthesis and as an analytical standard for zirconium.[2][3]

When dissolved in water, this compound forms an acidic solution.[3][4] The stability of the zirconium (Zr⁴⁺) ion in solution is highly dependent on pH. In neutral or weakly acidic solutions, hydrolysis can occur, leading to the formation of polymeric hydroxo/oxo species, zirconyl nitrate (ZrO(NO₃)₂), or the precipitation of zirconium hydroxide (B78521) (Zr(OH)₄).[1] To maintain a stable solution of Zr⁴⁺ ions and prevent hydrolysis, the stock solution can be prepared in an acidic medium, typically using nitric acid.[1]

Safety and Handling

This compound is a strong oxidizing agent and can intensify fires, especially when in contact with combustible materials.[4][5][6] It is also known to cause serious eye damage and skin irritation.[5][7] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[8][9]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[8][9]

-

Body Protection: Wear a lab coat or chemical-resistant apron. Fire-resistant clothing is recommended.[8][9]

-

Respiratory Protection: Use a respirator with a particulate filter if dust is generated.[9]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation.[5][8]

-

Keep away from heat, sparks, open flames, and combustible materials.[5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11]

-

Ground all equipment when handling to prevent electrostatic discharge.[8]

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Zr(NO₃)₄·5H₂O | [3] |

| Molar Mass | 429.31 g/mol | [6] |

| Appearance | White, hygroscopic crystalline solid | [2][4] |

| Melting Point | Decomposes at 100 °C | [2][3][4] |

| Solubility | Very soluble in water and alcohol | [2][3][4] |

| Refractive Index | 1.6 | [3][4] |

| UN Number | 2728 | [3] |

| Hazard Class | 5.1 (Oxidizing Substance) | [3] |

Table 2: Influence of pH on Zirconium Species in Aqueous Solution

| pH Range | Dominant Zirconium Species | Observed Outcome | Reference(s) |

| < 2 | Primarily stable Zr⁴⁺ ions | Hydrolysis is suppressed | [1] |

| 2 - 7 | Polymeric hydroxo/oxo species | Formation of colloidal particles, potential for gelation | [1] |

| > 7 | Zirconium Hydroxide (Zr(OH)₄) | Precipitation of hydrous zirconium dioxide | [1] |

Experimental Protocols

4.1. Materials and Equipment

-

This compound (≥98% purity)[5]

-

Deionized (DI) water or ultrapure water

-

Nitric acid (HNO₃), concentrated (for acidic stock solution)

-

Volumetric flasks (Class A)

-

Beakers

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Spatula

-

Appropriate PPE (gloves, safety goggles, lab coat)

4.2. Protocol 1: Preparation of a Standard Aqueous Stock Solution

This protocol is suitable for applications where subsequent steps involve pH adjustment or where the acidic nature of the dissolved salt is sufficient.

-

Calculation: Determine the mass of this compound required to achieve the desired concentration.

-

Mass (g) = Desired Molarity (mol/L) × Final Volume (L) × Molar Mass (429.31 g/mol )

-

-